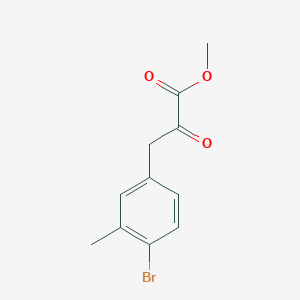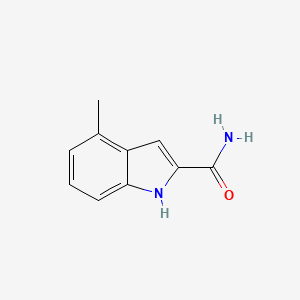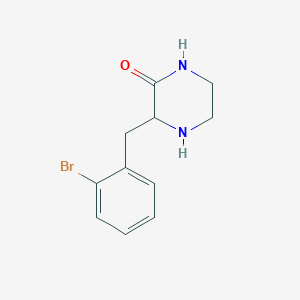
5-Bromo-2-isothiocyanato-3-nitropyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-2-isothiocyanato-3-nitropyridine is an organic compound that belongs to the class of halogenated pyridines It is characterized by the presence of bromine, isothiocyanate, and nitro functional groups attached to a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-isothiocyanato-3-nitropyridine typically involves the following steps:
Starting Material: The synthesis begins with 5-Bromo-2-nitropyridine.
Isothiocyanation: The introduction of the isothiocyanate group is achieved by reacting 5-Bromo-2-nitropyridine with thiophosgene (CSCl2) in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere at low temperatures to prevent decomposition.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling of hazardous reagents like thiophosgene.
化学反应分析
Types of Reactions
5-Bromo-2-isothiocyanato-3-nitropyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Cyclization: The isothiocyanate group can participate in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Cyclization: Bases like sodium hydroxide or potassium carbonate in aprotic solvents.
Major Products
Nucleophilic Substitution: Formation of substituted pyridines.
Reduction: Formation of 5-Bromo-2-amino-3-nitropyridine.
Cyclization: Formation of various heterocyclic compounds depending on the reaction conditions.
科学研究应用
5-Bromo-2-isothiocyanato-3-nitropyridine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings with specific properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Chemical Synthesis: It is a valuable building block in the synthesis of complex organic molecules.
作用机制
The mechanism of action of 5-Bromo-2-isothiocyanato-3-nitropyridine involves its functional groups:
Isothiocyanate Group: This group can react with nucleophiles such as amines and thiols, forming covalent bonds with proteins and enzymes, thereby inhibiting their activity.
Nitro Group: The nitro group can undergo reduction to form an amino group, which can further participate in hydrogen bonding and electrostatic interactions with biological targets.
Bromine Atom: The bromine atom can be involved in halogen bonding, influencing the compound’s binding affinity to molecular targets.
相似化合物的比较
Similar Compounds
5-Bromo-2-nitropyridine: Lacks the isothiocyanate group, making it less reactive in certain nucleophilic substitution reactions.
2-Bromo-5-nitropyridine: Similar structure but different positioning of functional groups, leading to different reactivity and applications.
5-Bromo-2-methoxy-3-nitropyridine: Contains a methoxy group instead of an isothiocyanate group, affecting its chemical properties and applications.
Uniqueness
5-Bromo-2-isothiocyanato-3-nitropyridine is unique due to the presence of the isothiocyanate group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives. This makes it a versatile compound in synthetic chemistry and various research applications.
属性
分子式 |
C6H2BrN3O2S |
|---|---|
分子量 |
260.07 g/mol |
IUPAC 名称 |
5-bromo-2-isothiocyanato-3-nitropyridine |
InChI |
InChI=1S/C6H2BrN3O2S/c7-4-1-5(10(11)12)6(8-2-4)9-3-13/h1-2H |
InChI 键 |
MVKDQRPEJZNURG-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=NC(=C1[N+](=O)[O-])N=C=S)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![8-Bromo-2-(p-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13678966.png)
![Methyl 3-Methylbenzo[c]isoxazole-5-carboxylate](/img/structure/B13678970.png)


![6,8-Dibromo-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13678977.png)

![[4-Chloro-2-(trifluoromethyl)phenyl]trimethylsilane](/img/structure/B13678992.png)

![4-Bromo-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B13679006.png)

